



# Spectroscopic Profile of 6-Azaspiro[3.5]nonan-9one: A Technical Guide

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Compound of Interest		
Compound Name:	6-Azaspiro[3.5]nonan-9-one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Azaspiro[3.5]nonan-9-one, a valuable building block in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for 6-**Azaspiro[3.5]nonan-9-one** hydrochloride. It is important to note that the data pertains to the hydrochloride salt, which may influence the chemical shifts of protons and carbons in proximity to the nitrogen atom.

#### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **6-Azaspiro[3.5]nonan-9-one** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			



Table 2: 13C NMR Spectroscopic Data for 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific peak assignments for <sup>1</sup>H NMR and <sup>13</sup>C NMR were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

### Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Wavenumber (cm <sup>−1</sup> )	Intensity	Functional Group Assignment
~3400	Strong, Broad	N-H stretch (from NH <sub>2</sub> +)
~2950-2850	Strong	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ketone)
~1450	Medium	C-H bend (methylene)

Note: The exact values for IR absorption bands were not explicitly provided in the search results. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

#### Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for 6-Azaspiro[3.5]nonan-9-one (Free Base)

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	140.1070
[M+Na] <sup>+</sup>	162.0889



Source: Predicted data from computational models.

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for **6-Azaspiro[3.5]nonan-9-one**. These represent standard laboratory practices and should be adapted as needed for specific instrumentation and experimental conditions.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **6-Azaspiro[3.5]nonan-9-one** hydrochloride (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CDCl<sub>3</sub>, 0.5-0.7 mL) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. <sup>1</sup>H NMR spectra are typically acquired with 16-32 scans, while <sup>13</sup>C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

#### Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup> by coadding 16-32 scans at a resolution of 4 cm<sup>-1</sup>. The data is presented as a plot of transmittance (%) versus wavenumber (cm<sup>-1</sup>).

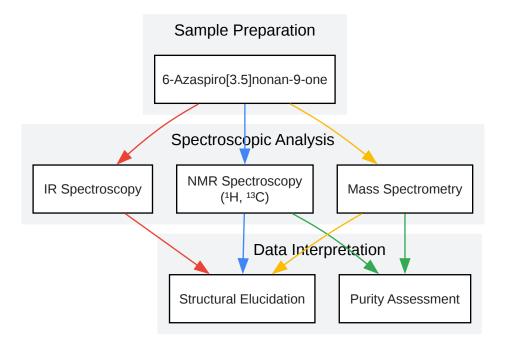
#### **Mass Spectrometry (MS)**

Mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of 50-500 to detect the protonated molecule [M+H]<sup>+</sup> and other common adducts.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **6-Azaspiro[3.5]nonan-9-one**.





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